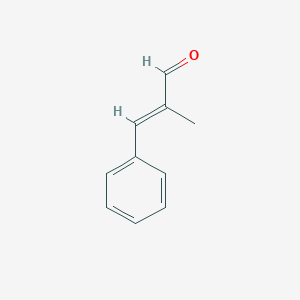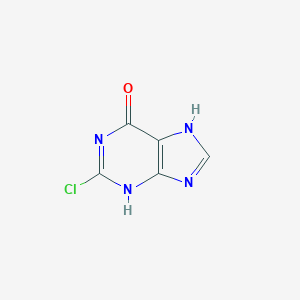
2-Chlorohypoxanthine
説明
2-Chlorohypoxanthine is a chlorinated derivative of hypoxanthine, a naturally occurring purine derivative. It is known for its potential applications in various fields, including medicinal chemistry and biochemistry. The compound has the molecular formula C5H3ClN4O and is characterized by the presence of a chlorine atom at the second position of the hypoxanthine ring.
準備方法
Synthetic Routes and Reaction Conditions: 2-Chlorohypoxanthine can be synthesized through the chlorination of hypoxanthineThe reaction yields this compound hydrochloride, which can be isolated and purified .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The use of concentrated hydrochloric acid and chlorine gas remains the standard method due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: 2-Chlorohypoxanthine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of higher oxidation state compounds.
Reduction Products: Reduction typically yields lower oxidation state derivatives.
科学的研究の応用
2-Chlorohypoxanthine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various purine derivatives.
Biology: The compound is studied for its potential role in nucleotide metabolism and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
作用機序
The mechanism of action of 2-chlorohypoxanthine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes involved in purine metabolism, such as xanthine oxidase.
Nucleotide Metabolism: The compound can interfere with nucleotide synthesis and degradation pathways, affecting cellular functions.
類似化合物との比較
Hypoxanthine: The parent compound, lacking the chlorine atom.
2-Chloroadenine: Another chlorinated purine derivative with different biological activities.
2-Chloroguanine: Similar in structure but with a different functional group at the sixth position.
Uniqueness: 2-Chlorohypoxanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-chloro-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEATFFSFYPBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158313 | |
| Record name | 2-Chlorohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13368-14-4 | |
| Record name | 2-Chlorohypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13368-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00158313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: 2-Chlorohypoxanthine serves as a valuable building block in the synthesis of various nucleosides. It can be enzymatically coupled with sugar moieties like 2'-amino-2'-deoxyuridine [] and arabinosides [] through transglycosylation reactions. This approach allows for the efficient creation of modified nucleosides with potential therapeutic applications.
A: Yes, certain microorganisms exhibit the ability to convert this compound into its corresponding ribonucleoside, 2-chloroinosine, through a process called ribosidation []. Studies have shown that this conversion occurs with similar efficiency to the ribosidation of hypoxanthine to inosine []. This microbial capability opens up possibilities for the biotechnological production of modified nucleosides.
A: this compound is a crucial precursor in the synthesis of 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)guanine (araF-G) [, ], a key component of 2′-deoxy-2′-fluoroarabinonucleic acids (2′F-ANA) [, ]. These modified nucleic acids demonstrate promising antisense properties, making them attractive targets for therapeutic development [, ].
A: The presence of the chlorine atom at the 2-position of the purine ring appears to be crucial for the biological activity of certain this compound derivatives. For instance, 2-chloro-2′,3′-dideoxyadenosine exhibits potential antitumor and antiviral activity against HIV-1 []. This highlights the importance of the chlorine substituent in influencing the pharmacological profile of these compounds.
A: Yes, this compound can be employed in the synthesis of various other modified nucleosides. For example, it can be converted into a xyloside derivative, which can then be further modified to yield 9-β-D-xylofuranosyl-6-mercaptopurine []. This demonstrates the versatility of this compound as a starting material for synthesizing diverse nucleoside analogs.
A: Inorganic phosphate plays a crucial role in the microbial transaminoribosylation of this compound []. Studies have revealed that this reaction, catalyzed by enzymes from bacteria like Enterobacter aerogenes, does not proceed in the absence of inorganic phosphate []. The optimal concentration for this process is around 30 mM [], highlighting the importance of phosphate availability for efficient nucleoside synthesis in these microorganisms.
A: Research indicates that certain this compound derivatives, such as 2′-amino-2′-deoxyadenosine, possess cytotoxic properties []. This compound has shown significant growth inhibitory effects against HeLa cells in tissue culture [], suggesting its potential as an antiproliferative agent.
ANone: The molecular formula of this compound is C5H3ClN4O. Its molecular weight is 170.56 g/mol.
A: Yes, microwave-assisted hydrolysis using hydrochloric acid has proven to be a highly efficient method for hydrolyzing phosphonate diester derivatives of this compound, such as (phosphonomethoxy)ethyl this compound (PMEX) []. This method offers several advantages, including high yields, cost-effectiveness, and environmental friendliness [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


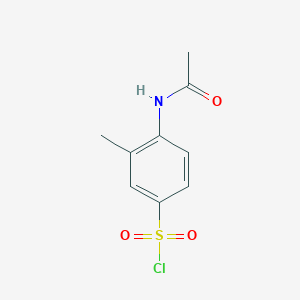
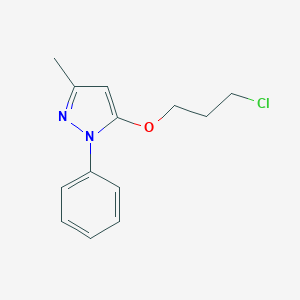

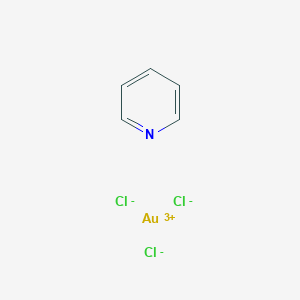
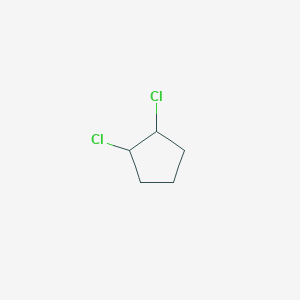
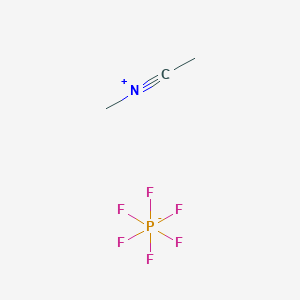
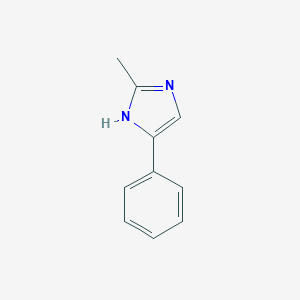
![1-(Trimethylsilyl)-1H-benzo[d]imidazole](/img/structure/B80881.png)
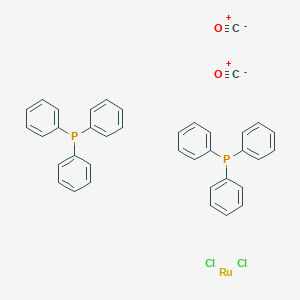

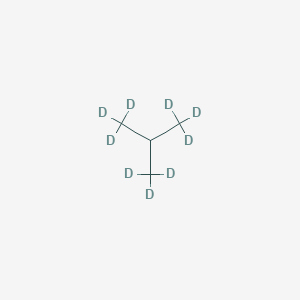
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)

